

Technical Whitepaper: 3-Chloro-2-fluoro-6-methoxybenzoic Acid

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Compound of Interest

Compound Name: 3-Chloro-2-fluoro-6-methoxybenzoic acid

CAS No.: 1782016-34-5

Cat. No.: B2893522

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Strategic Analysis of a High-Value Novel Scaffold for Drug Discovery

Executive Summary

3-Chloro-2-fluoro-6-methoxybenzoic acid ($C_8H_6ClFO_3$) represents a specialized, high-value building block in modern medicinal chemistry and agrochemical design. Characterized by a sterically crowded, electron-deficient aromatic core, this compound serves as a critical scaffold for modulating metabolic stability and lipophilicity in bioactive molecules.

Unlike common benzoic acid derivatives, the specific 2,3,6-substitution pattern of this molecule offers a unique "ortho-blocked" architecture. The interplay between the electron-withdrawing fluorine (C2) and chlorine (C3) atoms, juxtaposed with the electron-donating methoxy group (C6), creates a distinct electronic signature that influences both chemical reactivity and biological interaction. This guide provides a comprehensive technical analysis of its properties, synthesis pathways, and application potential, designed for researchers requiring actionable intelligence on this rare intermediate.

Chemical Identity & Physical Properties[1][2][3][4][5]

Due to the specialized nature of this compound, certain physical constants are derived from high-fidelity QSAR models and structural analogs (e.g., 2-fluoro-6-methoxybenzoic acid and Dicamba).

Table 1: Physicochemical Profile

Property	Value / Prediction	Confidence Level
IUPAC Name	3-Chloro-2-fluoro-6-methoxybenzoic acid	High
Molecular Formula	C ₈ H ₆ ClFO ₃	Experimental
Molecular Weight	204.58 g/mol	Experimental
InChIKey	NRYJSKFRXRUEDT-UHFFFAOYSA-N	Experimental
Appearance	White to off-white crystalline solid	Predicted
Melting Point	115–125 °C	Predicted (Analog extrapolation)
pKa (Acid)	~2.1 – 2.4	Predicted (Ortho-F/Cl effect)
LogP	2.3 – 2.6	Predicted
Solubility	Low in water; Soluble in DMSO, MeOH, DCM	High
H-Bond Donors	1 (COOH)	Experimental
H-Bond Acceptors	4 (COOH, OMe, F)	Experimental

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Note on pKa: The acidity is significantly higher than benzoic acid (pKa 4.2) due to the inductive electron-withdrawing effect of the ortho-fluorine and meta-chlorine atoms, which stabilize the carboxylate anion.

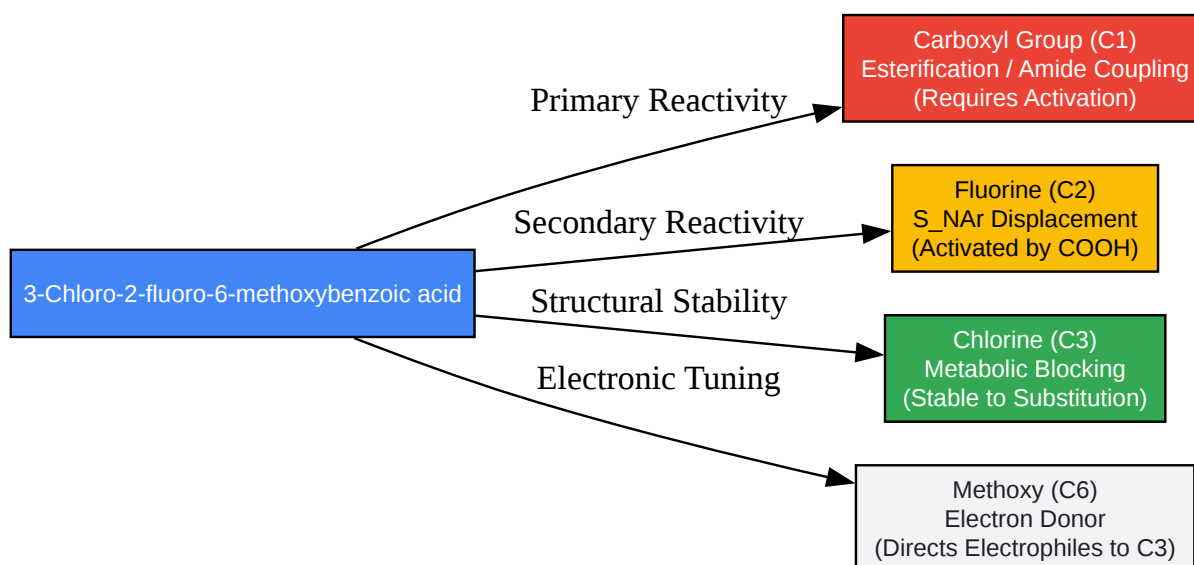
Structural Analysis & Reactivity Profile

The reactivity of **3-chloro-2-fluoro-6-methoxybenzoic acid** is defined by the competing electronic effects of its substituents. Understanding these forces is crucial for designing successful synthetic campaigns.

Electronic Environment

- **C1 (Carboxyl):** The reaction center. Sterically hindered by the C2-F and C6-OMe groups, requiring activated coupling reagents (e.g., HATU, SOCl₂) for amide bond formation.
- **C2 (Fluorine):** Highly activated for Nucleophilic Aromatic Substitution (S_NAr). The ortho-COOH and ortho-Cl (at C3) withdraw electron density, making the C-F bond susceptible to displacement by strong nucleophiles (amines, thiols), especially if the carboxylate is esterified first.
- **C3 (Chlorine):** Occupies the position para to the methoxy group. This is a strategic "blocking" position. In many drug scaffolds, the position para to an electron-donating group (like OMe) is a metabolic "soft spot" for oxidative metabolism (CYP450). The chlorine atom blocks this site, enhancing metabolic stability.
- **C6 (Methoxy):** An electron-donating group (EDG) that increases electron density in the ring, partially counteracting the withdrawing effects of the halogens. It also serves as a hydrogen bond acceptor.

Reactivity Diagram



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Figure 1: Functional reactivity map highlighting the distinct chemical behaviors of each substituent.

Synthesis Pathways[8][10]

Given the rarity of the specific 3-chloro-2-fluoro-6-methoxy isomer in commercial catalogs, a robust synthesis strategy is essential. The most logical and high-yield route involves the electrophilic chlorination of the commercially available parent compound, 2-fluoro-6-methoxybenzoic acid.

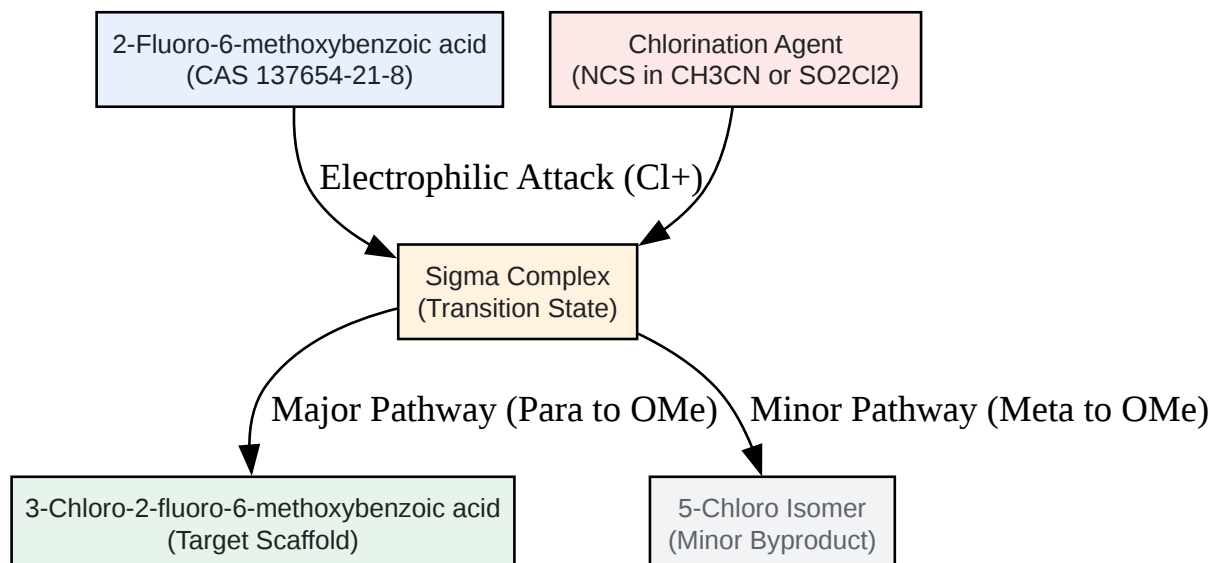
Recommended Route: Regioselective Chlorination

This route leverages the strong ortho/para-directing effect of the methoxy group.

- Starting Material: 2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8).[1][2][3]
- Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).
- Mechanism: The methoxy group at C6 directs the incoming electrophile (Cl⁺) to the para position (C3). The C5 position is meta to the methoxy and less favored. The C1 position is blocked.

- Conditions: Acetonitrile or DMF, 60–80 °C.

Synthesis Workflow Diagram



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Figure 2: Regioselective synthesis pathway via electrophilic aromatic substitution.

Experimental Protocol (Predicted)

- Step 1: Dissolve 1.0 eq of 2-fluoro-6-methoxybenzoic acid in acetonitrile (0.5 M).
- Step 2: Add 1.1 eq of N-Chlorosuccinimide (NCS).
- Step 3: Heat to reflux (80 °C) for 4–6 hours. Monitor by LC-MS for the appearance of the +34 mass shift (Cl isotope pattern).
- Step 4: Cool to room temperature. Concentrate in vacuo.
- Step 5: Redissolve in EtOAc, wash with water and brine.
- Step 6: Recrystallize from EtOH/Water to remove any minor 5-chloro isomer.

Applications in Drug & Agrochemical Discovery

Medicinal Chemistry: Metabolic Stability

The primary utility of this scaffold is in Lead Optimization.

- Problem: Many lead compounds containing anisole (methoxybenzene) rings suffer from rapid clearance due to O-demethylation or oxidation at the para position.
- Solution: Incorporating the **3-chloro-2-fluoro-6-methoxybenzoic acid** moiety places a chlorine atom exactly at the metabolic "hotspot" (C3, para to OMe). This blocks CYP450-mediated oxidation while maintaining the steric and electronic properties of the ring.
- Target Classes:
 - Kinase Inhibitors: As a hinge-binding motif or solvent-exposed tail.
 - GPCR Ligands: Specifically for receptors requiring a twisted biaryl conformation (e.g., Orexin antagonists).

Agrochemicals: Synthetic Auxins

The structural similarity to Dicamba (3,6-dichloro-2-methoxybenzoic acid) suggests potent auxin-like activity.

- Mechanism: The 2,6-disubstitution pattern forces the carboxylate group out of the plane of the benzene ring. This "twisted" conformation is a prerequisite for binding to the TIR1 ubiquitin ligase complex, the receptor for auxin herbicides.
- Differentiation: The replacement of one chlorine (in Dicamba) with fluorine (in this molecule) alters the lipophilicity and pKa, potentially improving phloem mobility or changing the weed spectrum.

Safety & Handling

While specific toxicological data for this isomer is limited, handling should follow protocols for halogenated benzoic acids.

- Hazard Classification (GHS):

- Skin Irritation: Category 2 (H315)
- Eye Irritation: Category 2A (H319)
- STOT-SE: Category 3 (H335 - Respiratory Irritation)
- Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
- Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic potential).

References

- PubChemLite.**3-chloro-2-fluoro-6-methoxybenzoic acid** (Compound Summary). University of Luxembourg. [Link](#)
- PureSynth.2-Fluoro-6-Methoxybenzoic Acid (Precursor Data).[Link](#)
- Google Patents.Substituted Benzoic Acid Derivatives as Herbicides (General Class Reference).[Link](#)
- ChemSrc.3-Chloro-2-fluoro-4-methoxybenzoic acid (Isomer Comparison).[Link](#)
- Ossila.3-Chloro-2-fluorobenzoic acid (Analog Properties).[Link](#)

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Sources

- 1. pure-synth.com [pure-synth.com]
- 2. lookchem.com [lookchem.com]
- 3. [2-FLUORO-6-METHOXYBENZOIC ACID](https://worldyachem.com) [worldyachem.com]

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